N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-3-chlorobenzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-[4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]-3-chlorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4O2S/c23-18-6-5-7-20(16-18)30(28,29)26-19-10-8-17(9-11-19)21-12-13-22(25-24-21)27-14-3-1-2-4-15-27/h5-13,16,26H,1-4,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGHIOACFPTUPKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-3-chlorobenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the Pyridazine Ring: This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound.
Introduction of the Azepane Group: This step involves the nucleophilic substitution of a halogenated pyridazine derivative with azepane.
Coupling with Phenyl and Sulfonamide Groups: The final step involves coupling the pyridazine-azepane intermediate with a chlorobenzene sulfonamide derivative under suitable conditions, such as the use of a base and a coupling agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-3-chlorobenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the sulfonamide group or other functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-3-chlorobenzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.
Pharmaceuticals: It may be used as an intermediate in the synthesis of pharmaceutical compounds with therapeutic properties.
Materials Science: The compound’s properties could be exploited in the development of new materials with specific functionalities, such as sensors or catalysts.
Mechanism of Action
The mechanism of action of N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-3-chlorobenzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or modulating the activity of these targets. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Differences
The closest analog identified in the literature is N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-chlorobenzene-1-sulfonamide (Compound ID: G620-0304) . The primary distinction lies in the substitution patterns:
- Target compound : Chlorine at the 3-position of the benzene sulfonamide; phenyl-pyridazine linkage at the 4-position of the phenyl ring.
- Analog (G620-0304) : Chlorine at the 4-position of the benzene sulfonamide; phenyl-pyridazine linkage at the 3-position of the phenyl ring.
Physicochemical and Pharmacokinetic Properties
Implications of Structural Variations
Lipophilicity (logP) : Both compounds exhibit high logP values (>5), indicating strong hydrophobic character. The chlorine position (3 vs. 4) may marginally alter electron distribution, but the overall lipophilicity remains comparable due to identical functional groups.
Solubility (logSw) : The analog’s low solubility (-6.1656) suggests challenges in bioavailability, a trait likely shared by the target compound.
Biological Activity
N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-3-chlorobenzene-1-sulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure suggests it may interact with various biological targets, leading to diverse pharmacological effects. This article reviews the biological activity of this compound, supported by relevant research findings and data.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of sulfonamides, including this compound, is often attributed to their ability to inhibit specific enzymes or interact with receptors. The presence of the sulfonamide group allows for competitive inhibition of enzymes involved in folate synthesis, which is crucial for bacterial growth and proliferation.
Antimicrobial Activity
Sulfonamides are well-known for their antimicrobial properties. The compound may exhibit activity against various bacterial strains by inhibiting dihydropteroate synthase, an enzyme critical for folate biosynthesis in bacteria. Studies have shown that similar compounds can effectively reduce bacterial growth in vitro.
Cardiovascular Effects
Research indicates that some sulfonamide derivatives can influence cardiovascular functions. For instance, a study on related compounds demonstrated that they could alter perfusion pressure and coronary resistance in isolated rat heart models. The results suggested that these compounds might interact with calcium channels, leading to decreased perfusion pressure, which could be beneficial in managing certain cardiovascular conditions .
Table 1: Biological Activity Summary of Related Compounds
Case Studies
In a recent study assessing the cardiovascular effects of various sulfonamide derivatives, researchers found that the compound 4-(2-aminoethyl)-benzenesulfonamide significantly reduced coronary resistance over time when compared to control groups. This effect was hypothesized to be due to the inhibition of L-type calcium channels, which is critical for cardiac function .
Another investigation into the antimicrobial properties of similar compounds revealed that they effectively inhibited the growth of Gram-positive and Gram-negative bacteria, supporting their potential use as antibacterial agents .
Q & A
Basic: What are the key synthetic challenges in preparing N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-3-chlorobenzene-1-sulfonamide?
Answer:
The synthesis involves multi-step reactions requiring precise control of conditions:
- Step 1: Coupling of the pyridazine core with the azepane ring. Solvent choice (e.g., DMF or THF) and temperature (60–80°C) are critical to avoid side reactions like ring-opening of azepane .
- Step 2: Sulfonamide formation between the chlorobenzene sulfonyl chloride and the amine-functionalized phenylpyridazine intermediate. Reaction time must be optimized to prevent over-sulfonation .
- Step 3: Purification via column chromatography or recrystallization to achieve >95% purity. TLC is recommended for real-time monitoring .
Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms regioselectivity of the pyridazine-azepane coupling and sulfonamide linkage. Aromatic proton splitting patterns distinguish para-substitution on the phenyl ring .
- Mass Spectrometry (HRMS): Validates molecular weight (expected ~470–500 g/mol) and detects impurities from incomplete azepane ring closure .
- X-ray Crystallography: Resolves ambiguities in stereochemistry for crystalline derivatives (e.g., piperidine analogs) .
Advanced: How do structural modifications influence biological activity in analogs of this compound?
Answer:
Comparative studies of analogs (Table 1) reveal:
| Structural Feature | Impact on Activity | Reference Compound |
|---|---|---|
| Azepane vs. Piperidine Ring | Increased CNS penetration due to lipophilicity | N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}-3-(trifluoromethyl)benzene-1-sulfonamide |
| Chloro vs. Trifluoromethyl Group | Enhanced enzyme inhibition (IC50 ↓ 30%) | N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-3-(trifluoromethyl)benzene-1-sulfonamide |
| Sulfonamide Position | Meta-substitution improves target selectivity over ortho/para | N-(3-(6-morpholinopyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide |
Advanced: How can contradictions in biological activity data (e.g., IC50 variability) be resolved?
Answer:
- Orthogonal Assays: Validate enzyme inhibition using fluorescence polarization (FP) and radiometric assays to rule out assay-specific artifacts .
- Dose-Response Curves: Perform 8-point dilution series (0.1–100 µM) to assess Hill slopes; anomalous slopes suggest non-specific binding .
- ADMET Profiling: Use in silico tools (e.g., SwissADME) to predict metabolic stability. Experimental validation via hepatic microsome assays clarifies discrepancies between predicted and observed IC50 .
Basic: What in vitro assays are recommended for initial biological activity assessment?
Answer:
- Enzyme Inhibition: Use fluorescence-based assays (e.g., Kinase-Glo®) for kinases or proteases. Include a positive control (e.g., staurosporine for kinases) .
- Receptor Binding: Radioligand displacement assays (e.g., 3H-labeled antagonists) for GPCRs. Ensure membrane preparations are freshly isolated to maintain receptor integrity .
- Cytotoxicity Screening: MTT assay in HEK293 or HepG2 cells at 24–72 hr exposure to rule off-target effects .
Advanced: What computational strategies aid in target identification and mechanism elucidation?
Answer:
- Molecular Docking: Use AutoDock Vina with crystal structures (PDB) of homologous targets (e.g., Bcr-Abl for kinase inhibition). Focus on binding pose consistency across analogs .
- Molecular Dynamics (MD): Simulate ligand-receptor complexes (100 ns trajectory) to assess stability of hydrogen bonds with key residues (e.g., Asp381 in kinases) .
- Pharmacophore Modeling: Align active/inactive analogs to identify essential features (e.g., sulfonamide orientation for hydrogen bonding) .
Advanced: How to optimize reaction yields in large-scale synthesis?
Answer:
- Catalyst Screening: Test Pd(OAc)2/Xantphos for Suzuki-Miyaura coupling; ligand choice affects pyridazine-aryl bond formation efficiency .
- Solvent Optimization: Replace DMF with cyclopentyl methyl ether (CPME) for greener synthesis and easier purification .
- Flow Chemistry: Implement continuous-flow reactors for azepane coupling steps to enhance reproducibility at >10 g scale .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
